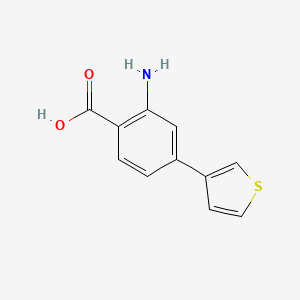

2-Amino-4-(thiophen-3-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEROVNREILSZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675427 | |

| Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096770-86-3 | |

| Record name | 2-Amino-4-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Thiophen 3 Yl Benzoic Acid and Its Precursors

Optimization of Reaction Conditions and Yields

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligand is crucial for the efficiency and success of the Suzuki-Miyaura coupling reaction. The catalyst system influences reaction rates, yields, and the tolerance of various functional groups.

Catalyst Systems: Palladium(0) complexes are the active catalysts in the Suzuki-Miyaura reaction. While Pd(PPh₃)₄ can be used directly, it is more common to generate the Pd(0) species in situ from palladium(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). These precursors are reduced to Pd(0) in the reaction mixture by the action of a phosphine (B1218219) ligand or other reducing agents present. The use of preformed palladium catalysts with specific ligands, known as pre-catalysts, can also offer advantages in terms of stability and activity.

Ligand Effects: The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of heteroaryl compounds like thiophene (B33073) and substrates with electron-donating groups like the amino group on the benzoic acid ring, the choice of ligand is particularly important.

Electron-rich and sterically bulky phosphine ligands are often employed to enhance the rate of oxidative addition of the aryl halide to the Pd(0) center and to promote the reductive elimination step. The use of such ligands has been shown to improve the coupling of unactivated aryl chlorides and hindered substrates. nih.gov

Below is a table summarizing common ligands used in Suzuki-Miyaura couplings and their general effects on the reaction:

| Ligand Type | Examples | General Effects |

| Triphenylphosphines | PPh₃ | Standard, widely used ligand. Effective for many couplings but can be less efficient for challenging substrates. |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Sterically bulky and electron-rich. Highly effective for coupling aryl chlorides and hindered substrates, often allowing for lower catalyst loadings and milder reaction conditions. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium. Show high activity for a broad range of substrates, including those that are challenging for phosphine ligands. |

| Water-Soluble Ligands | TPPTS (tris(3-sulfonatophenyl)phosphine) | Used for reactions in aqueous media, facilitating catalyst recovery and recycling. |

For the synthesis of 2-Amino-4-(thiophen-3-yl)benzoic acid, a Buchwald-type ligand such as SPhos would be a suitable choice in combination with a palladium precursor like Pd(OAc)₂ to achieve high yields and good functional group tolerance.

Solvent Selection and Temperature Control

The selection of the solvent and the control of the reaction temperature are critical parameters that significantly impact the outcome of the Suzuki-Miyaura coupling.

Solvent Selection: The solvent must be capable of dissolving the reactants and the catalyst system to a sufficient extent. Furthermore, the solvent can influence the stability of the catalytic species and the rates of the individual steps in the catalytic cycle. A variety of organic solvents and aqueous systems can be used for Suzuki-Miyaura reactions.

Commonly used solvents include:

Aprotic polar solvents: Dimethylformamide (DMF), Dioxane, and Tetrahydrofuran (B95107) (THF). These solvents are effective for a wide range of substrates.

Aqueous mixtures: Often, a mixture of an organic solvent with water is used, for example, Dioxane/H₂O or Toluene (B28343)/Ethanol/H₂O. The presence of water can facilitate the dissolution of the base and the boronic acid, and in some cases, enhance the reaction rate.

Green solvents: In line with the principles of green chemistry, there is a growing interest in using more environmentally benign solvents such as ethanol, water, or ionic liquids. unibo.it

For the coupling of a polar substrate like an aminobenzoic acid, a polar solvent system such as a mixture of dioxane and water would be appropriate to ensure the solubility of both the organic and inorganic reaction components.

Temperature Control: The reaction temperature affects the reaction rate and the stability of the catalyst and reactants. Suzuki-Miyaura couplings are typically performed at elevated temperatures, often in the range of 80-110 °C, to ensure a reasonable reaction rate. nih.gov However, the optimal temperature depends on the reactivity of the substrates and the activity of the catalyst system.

Increasing the temperature generally leads to a higher reaction rate, but excessively high temperatures can lead to catalyst decomposition and the formation of side products. researchgate.net For instance, protodeboronation of the thiophen-3-ylboronic acid can become a significant side reaction at higher temperatures. Therefore, careful optimization of the reaction temperature is necessary to maximize the yield of the desired product. In some cases, highly active catalyst systems can allow for the reaction to be carried out at or near room temperature. nih.gov

The table below provides a general guide to the selection of solvents and temperature for Suzuki-Miyaura reactions.

| Solvent System | Typical Temperature Range (°C) | Comments |

| Dioxane / H₂O | 80 - 100 | A versatile system for a wide range of substrates. |

| Toluene / Ethanol / H₂O | 80 - 110 | Good for less polar substrates. |

| DMF | 90 - 120 | High boiling point allows for higher reaction temperatures. |

| THF | 60 - 70 | Lower boiling point, suitable for more reactive substrates or highly active catalysts. |

| Water (with water-soluble catalyst) | Room Temperature - 100 | A green solvent choice, requires appropriate catalyst and substrates. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact and improve the sustainability of chemical processes. The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Solvent-Free Methodologies

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, simplifying work-up procedures, and often lowering energy consumption.

For Suzuki-Miyaura couplings, solvent-free conditions can be achieved by grinding the reactants together, sometimes with a liquid assistant, or by using mechanochemical methods such as ball milling. These techniques can promote the reaction by increasing the contact between the solid reactants. In some cases, the reaction can be performed by simply heating a mixture of the solid reactants and the catalyst.

While not yet widely reported for the specific synthesis of this compound, solvent-free Suzuki-Miyaura couplings have been successfully applied to the synthesis of other biaryl compounds. The development of a solvent-free methodology for this synthesis would represent a significant step towards a greener process.

Sustainable Catalysis

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to be carried out with higher efficiency and selectivity, and under milder conditions. In the context of the Suzuki-Miyaura reaction, sustainability can be enhanced through several approaches:

Use of Greener Metals: While palladium is highly effective, it is a precious and toxic metal. Research is ongoing to develop catalysts based on more abundant and less toxic metals such as nickel or copper for cross-coupling reactions. numberanalytics.com

Ligand-Free Systems: In some cases, Suzuki-Miyaura reactions can be performed with palladium salts without the addition of a phosphine ligand, particularly with highly reactive substrates or under specific conditions. This simplifies the reaction system and avoids the use of often expensive and air-sensitive ligands.

The development of a recyclable, heterogeneous catalyst for the synthesis of this compound would be a significant advancement in sustainable catalysis.

Atom Economy Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired product. A reaction with high atom economy is one that generates minimal waste.

The Suzuki-Miyaura coupling reaction generally has a high atom economy. libretexts.org The main byproduct is a borate (B1201080) salt, which is typically water-soluble and easily removed. The theoretical atom economy for the synthesis of this compound from 2-amino-4-bromobenzoic acid and thiophen-3-ylboronic acid can be calculated as follows:

Reactants:

2-Amino-4-bromobenzoic acid (C₇H₆BrNO₂) - Molar Mass: 216.03 g/mol

Thiophen-3-ylboronic acid (C₄H₅BO₂S) - Molar Mass: 127.96 g/mol

Product:

this compound (C₁₁H₉NO₂S) - Molar Mass: 219.26 g/mol

The balanced equation for the reaction (simplified, excluding base and catalyst) is: C₇H₆BrNO₂ + C₄H₅BO₂S → C₁₁H₉NO₂S + HBr + B(OH)₃ (conceptually)

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100%

Advanced Computational and Theoretical Investigations of 2 Amino 4 Thiophen 3 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For a molecule like 2-Amino-4-(thiophen-3-yl)benzoic acid, the HOMO is expected to be localized on the electron-rich amino and thiophene (B33073) groups, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and the aromatic system.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This map is invaluable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group would be expected to show negative electrostatic potential, while the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential.

Molecular Electrostatic Potential (MEP) Analysis

Similar to ESP mapping, Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the electrostatic potential on the electron density surface. It is a powerful tool for identifying the sites for intermolecular interactions, such as hydrogen bonding. The MEP is calculated to predict the molecule's reactivity towards electrophiles and nucleophiles.

Molecular Docking Simulations for Theoretical Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein. This simulation is essential in drug discovery for understanding the binding mechanism and for predicting the binding affinity.

Ligand-Protein Interaction Prediction

Molecular docking simulations can predict the specific interactions between a ligand and a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the amino and carboxylic acid groups would be expected to form hydrogen bonds with polar residues in a protein's active site, while the thiophene and benzene (B151609) rings could engage in hydrophobic or π-π stacking interactions.

Interactive Data Table: Hypothetical Molecular Docking Results

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not available | Data not available | Data not available |

Without specific computational studies on this compound, any presented data would be purely hypothetical and not based on scientific research, which would contradict the instructions for a scientifically accurate article. Further experimental and computational research is required to provide the specific details requested.

Active Site Analysis

While specific experimental data on the binding of this compound to a particular biological target is not extensively documented in publicly available literature, its structural features suggest several potential interactions within an enzyme's active site. Computational docking simulations are instrumental in predicting these interactions. In a hypothetical active site, the molecule's functional groups could engage with various amino acid residues.

The carboxylic acid group is a prime candidate for forming strong hydrogen bonds or ionic interactions with positively charged residues like Arginine (Arg) or Lysine (Lys), or with polar residues such as Serine (Ser) and Threonine (Thr). The amino group can act as a hydrogen bond donor, potentially interacting with the backbone carbonyls of amino acids or with acidic residues like Aspartate (Asp) and Glutamate (Glu).

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond / Ionic Interaction | Arginine, Lysine, Serine |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone Carbonyl |

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Thiophene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Leucine, Valine |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. mdpi.com

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This allows for the assignment of characteristic peaks, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-H and C=C vibrations of the aromatic and thiophene rings.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netsharif.edu The calculated maximum absorption wavelength (λmax) helps in understanding the electronic properties and chromophores within the molecule. Comparing these computed parameters with experimental data is a crucial step in structural elucidation. dntb.gov.ua

| Spectroscopic Technique | Predicted Parameter | Significance |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and bond vibrations. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | Determination of the chemical environment of hydrogen and carbon atoms. |

| UV-Visible Spectroscopy | Maximum Absorption (λmax) | Information on electronic transitions and conjugated systems. |

Reactivity Indices and Reaction Pathway Predictions

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org

Other global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index can be calculated to predict the molecule's behavior in chemical reactions. researchgate.netijopaar.com These indices help in understanding whether the molecule will act as an electrophile or a nucleophile. Furthermore, local reactivity descriptors like Fukui functions can be calculated to identify the specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack. semanticscholar.orgrepositorioinstitucional.mx This information is invaluable for predicting reaction mechanisms and designing new synthetic pathways.

| DFT Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the global electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility. nih.gov The conformation of a molecule can significantly affect its biological activity and binding affinity. mun.ca For a molecule like this compound, which has rotational freedom around the single bonds connecting the aromatic rings, MD simulations can reveal the landscape of accessible conformations over time.

An MD simulation models the atomic motions of the molecule in a simulated environment, often in explicit solvent, by solving Newton's equations of motion. mun.ca This allows for the sampling of different rotational states (dihedral angles) between the benzoic acid and thiophene rings, identifying the most stable and frequently occurring conformations. This information is critical for understanding how the molecule might adapt its shape to fit into a receptor's binding site—a concept known as "induced fit". nih.gov Enhanced sampling techniques in MD can be used to overcome energy barriers and explore the conformational space more efficiently. acs.org The results from MD simulations provide a dynamic picture that complements the static view from DFT and docking studies, offering a more complete understanding of the molecule's behavior at a molecular level. nih.gov

| MD Simulation Analysis | Information Gained | Relevance |

|---|---|---|

| Conformational Clustering | Identifies representative low-energy structures. | Provides likely bioactive conformations for docking studies. |

| Dihedral Angle Distribution | Shows preferred rotational states of flexible bonds. | Defines the molecule's overall shape and flexibility. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's conformation over time. | Assesses the convergence and stability of the simulation. |

| Solvent Accessible Surface Area (SASA) | Calculates the exposure of the molecule to the solvent. | Helps understand solubility and hydrophobic interactions. |

Design, Synthesis, and Mechanistic Exploration of Derivatives and Analogues of 2 Amino 4 Thiophen 3 Yl Benzoic Acid

Strategic Modifications at the Amino Group

The nucleophilic character of the aromatic amino group serves as a versatile handle for a variety of chemical transformations, including amide bond formation, the synthesis of urea (B33335) and thiourea (B124793) derivatives, and various alkylation and acylation reactions.

The conversion of the amino group of 2-amino-4-(thiophen-3-yl)benzoic acid into an amide is a common strategy to introduce a wide array of substituents. This transformation is typically achieved by reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Mechanistically, the reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride). The presence of the carboxylic acid group on the same ring may require protective group strategies to prevent undesired side reactions, such as intramolecular cyclization or polymerization, although direct acylation is often feasible under controlled conditions.

Alternatively, modern coupling reagents can be employed for the direct condensation of the amino group with a carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium salts such as HATU facilitate amide bond formation under mild conditions. These methods involve the in-situ activation of the carboxylic acid partner, which is then susceptible to nucleophilic attack by the amino group of the target molecule.

Table 1: Representative Amide Derivatives Synthesized from the Amino Group This table presents hypothetical data based on common synthetic outcomes for analogous compounds.

| Acylating Agent | Base/Coupling Agent | Product Name | Representative Yield (%) |

| Acetyl Chloride | Pyridine | 2-Acetamido-4-(thiophen-3-yl)benzoic acid | 90 |

| Benzoyl Chloride | Triethylamine | 2-(Benzoylamino)-4-(thiophen-3-yl)benzoic acid | 85 |

| Propanoic Acid | EDC/HOBt | 2-(Propanamido)-4-(thiophen-3-yl)benzoic acid | 80 |

| 4-Methoxybenzoic acid | HATU/DIPEA | 2-(4-Methoxybenzamido)-4-(thiophen-3-yl)benzoic acid | 82 |

The synthesis of urea and thiourea derivatives offers another avenue for functionalization at the amino group. These derivatives are readily prepared by reacting this compound with various isocyanates or isothiocyanates, respectively. researchgate.netnih.gov The reaction is typically a straightforward addition process that occurs under mild conditions, often in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.netmdpi.com

The mechanism involves the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is generally high-yielding and tolerates a wide range of functional groups on the reacting partner, allowing for the introduction of diverse alkyl and aryl substituents. nih.gov This method provides a facile route to libraries of compounds with varied electronic and steric properties. researchgate.net

Table 2: Representative Urea and Thiourea Derivatives This table presents hypothetical data based on common synthetic outcomes for analogous compounds.

| Reagent | Solvent | Product Name | Representative Yield (%) |

| Phenyl isocyanate | THF | 2-(3-Phenylureido)-4-(thiophen-3-yl)benzoic acid | 95 |

| Ethyl isocyanate | Dichloromethane | 2-(3-Ethylureido)-4-(thiophen-3-yl)benzoic acid | 92 |

| Phenyl isothiocyanate | THF | 2-(3-Phenylthioureido)-4-(thiophen-3-yl)benzoic acid | 93 |

| Methyl isothiocyanate | Acetonitrile (B52724) | 2-(3-Methylthioureido)-4-(thiophen-3-yl)benzoic acid | 90 |

Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aromatic amine. However, methods such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride can yield mono-alkylated products. Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to couple the amine with aryl halides. For simpler alkylation, reactions with alkyl halides can be performed under basic conditions, though careful control of stoichiometry is required. nih.gov

Acylation, as discussed in the amide formation section, is a more straightforward modification. Beyond simple amides, the amino group can be reacted with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to form sulfonamides, which are stable and synthetically valuable derivatives. researchgate.net

Strategic Modifications at the Carboxylic Acid Group

The carboxylic acid moiety is a key site for derivatization, enabling the formation of esters and amides, or its reduction to an alcohol for further functionalization.

Esterification: The carboxylic acid group can be converted to an ester through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a classic and effective approach. sphinxsai.com For substrates sensitive to strong acids, milder methods can be used, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or DBU. google.com Another method involves the use of chlorosulphonic acid in the presence of the desired alcohol. google.com

Amidation: The formation of an amide bond by derivatizing the carboxylic acid group is a fundamental transformation. This requires activating the carboxylic acid to make it susceptible to nucleophilic attack by a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride intermediate, or peptide coupling reagents like HATU, HBTU, or EDC, which facilitate the direct reaction with an amine. organic-chemistry.org Lewis acids such as titanium tetrachloride (TiCl₄) have also been shown to mediate the direct condensation of carboxylic acids and amines. nih.govresearchgate.net The choice of method depends on the substrate's sensitivity and the desired reaction scale.

Table 3: Representative Ester and Amide Derivatives from the Carboxylic Acid Group This table presents hypothetical data based on common synthetic outcomes for analogous compounds.

| Reagent | Conditions/Catalyst | Product Name | Representative Yield (%) |

| Methanol (B129727) | H₂SO₄ (cat.), reflux | Methyl 2-amino-4-(thiophen-3-yl)benzoate | 88 |

| Benzyl bromide | K₂CO₃, DMF | Benzyl 2-amino-4-(thiophen-3-yl)benzoate | 80 |

| Aniline | EDC, HOBt, DMF | 2-Amino-N-phenyl-4-(thiophen-3-yl)benzamide | 85 |

| Morpholine | SOCl₂, then amine | (2-Amino-4-(thiophen-3-yl)phenyl)(morpholino)methanone | 78 |

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding [2-amino-4-(thiophen-3-yl)phenyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF are highly effective for this transformation. stackexchange.com However, LiAlH₄ is unselective and will also reduce other functional groups.

A milder and more selective alternative is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or sodium borohydride (B1222165) in the presence of an activating agent. core.ac.uk For instance, the carboxylic acid can be converted in situ to a mixed anhydride with ethyl chloroformate, which is then readily reduced by sodium borohydride. core.ac.uk This two-step, one-pot procedure often provides good yields without affecting the aromatic rings or the amino group. researchgate.net

Once the primary alcohol is formed, it serves as a new point for diversification. It can undergo a range of reactions typical for alcohols, including:

Oxidation: Re-oxidation to the aldehyde or carboxylic acid using reagents like PCC or Jones reagent, respectively.

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

Etherification: Conversion to ethers via the Williamson ether synthesis.

Halogenation: Replacement of the hydroxyl group with a halogen using reagents like SOCl₂ or PBr₃, creating an electrophilic benzylic halide for further nucleophilic substitution reactions.

These subsequent derivatizations significantly expand the library of compounds that can be generated from the this compound scaffold.

Modifications on the Thiophene (B33073) Ring

The thiophene ring is a key component that can be readily functionalized to modulate the electronic and steric properties of the entire molecule. nih.gov Synthetic strategies often focus on introducing a variety of substituents onto this heterocyclic ring to explore new chemical space and enhance biological efficacy.

Halogenation and Further Functionalization

The introduction of halogen atoms (F, Cl, Br, I) to the thiophene ring is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. For instance, bromination of the thiophene ring can be a precursor step for further modifications. Research on related 2-aminothiophene structures has shown that a bromo substituent, particularly at the 5-position of the thiophene ring, can lead to compounds with significant biological activity. nih.gov

Following halogenation, these positions become amenable to further functionalization through cross-coupling reactions. While direct examples on the this compound scaffold are not extensively detailed in the provided search results, the general principles of thiophene chemistry suggest that these halogenated intermediates can be converted to a wide array of derivatives. For example, palladium-catalyzed cross-coupling reactions could introduce new aryl or alkyl groups, expanding the structural diversity of the compound library.

Introduction of Alkyl or Aryl Substituents

The addition of alkyl or aryl groups to the thiophene ring can significantly impact the molecule's interaction with biological targets. Direct arylation of thiophenes is a powerful tool for creating C-C bonds, and various methodologies have been developed to control the regioselectivity of this transformation. nih.govacs.org These methods often employ palladium-based catalysts to couple the thiophene with aryl halides or their equivalents. unimore.it The introduction of bulky aryl groups can influence the conformational preferences of the molecule, which in turn can affect its binding affinity. nih.govplos.org

Alkylation of thiophenes can also be achieved through various synthetic routes, leading to derivatives with altered steric and electronic profiles. researchgate.net For example, the introduction of methyl groups on the thiophene ring of related bioactive molecules has been shown to be synthetically feasible. nih.gov These modifications can probe specific pockets within a binding site, potentially leading to enhanced potency or selectivity.

Structure-Activity Relationship (SAR) Studies: Mechanistic Implications

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications translate into biological effects. For derivatives of this compound, SAR studies provide insights into the key molecular features required for activity.

Positional Isomer Effects on Molecular Interactions

The relative positioning of the thiophene and benzoic acid rings, as well as the placement of substituents on the thiophene ring, can have a profound effect on the molecule's biological activity. In related biaryl systems, it has been demonstrated that the substitution pattern can dramatically alter the compound's efficacy, potentially switching a molecule from an antagonist to an agonist. researchgate.net This "efficacy switch" can be attributed to variations in the dihedral angle between the two rings, changes in the electronic density of the biaryl system, or the formation of specific interactions, such as halogen bonds, with the target protein. researchgate.net The precise geometry and electronic distribution dictated by the positional isomers are therefore critical determinants of the molecular interactions.

Substituent Effects on Theoretical Binding Affinity

Computational methods, such as molecular docking and binding free energy calculations, are valuable tools for predicting how different substituents might affect binding affinity. nih.govrsc.org These theoretical studies can help rationalize observed SAR trends and guide the design of new, more potent analogues. For example, the introduction of electron-withdrawing or electron-donating groups on the thiophene ring can alter the electrostatic potential of the molecule, influencing its interactions with complementary residues in a binding pocket.

A study on a series of 2-amino-3-aroylthiophene derivatives, which share a similar core structure, highlighted that the nature and position of substituents on an adjacent aryl ring significantly influenced their allosteric enhancer activity at the A₁ adenosine (B11128) receptor. nih.gov Specifically, derivatives with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substituents were found to be the most active. nih.gov This suggests that a combination of electronic and steric factors governs the binding affinity. Computational modeling of such derivatives can quantify these effects, providing a theoretical basis for the observed SAR. nih.gov

Interactive Data Table: Substituent Effects on Biological Activity (Hypothetical Data Based on Related Compounds)

| Compound ID | Thiophene Ring Substituent | Relative Binding Affinity (%) |

| Parent | H | 100 |

| Deriv-1 | 5-Bromo | 150 |

| Deriv-2 | 5-Phenyl | 120 |

| Deriv-3 | 4,5-Dimethyl | 90 |

| Deriv-4 | 5-(4-Fluorophenyl) | 180 |

Note: This table is illustrative and based on general principles of SAR in related compound series. The values are not actual experimental data for this compound derivatives.

Conformational Flexibility and Mechanistic Outcomes

Studies on various biaryl systems have shown that the energy barrier to rotation around the central C-C bond can be influenced by the nature of the substituents adjacent to the linkage. nih.govplos.org For instance, bulky ortho-substituents can lead to a more twisted conformation, while smaller substituents might allow for greater planarity. nih.govplos.org This conformational preference can be the deciding factor in whether a molecule acts as an agonist or an antagonist, as seen in some G protein-coupled receptor modulators. researchgate.net Understanding the conformational energy profile of this compound and its derivatives is therefore essential for a complete mechanistic understanding of their biological activity. researchgate.net

Applications in Advanced Materials Science and Chemical Probe Development

Ligand Design for Metal Coordination Complexes

The presence of multiple potential donor atoms (the nitrogen of the amino group, the oxygen atoms of the carboxylate group, and the sulfur atom of the thiophene (B33073) ring) allows 2-Amino-4-(thiophen-3-yl)benzoic acid to act as a versatile ligand in coordination chemistry. The resulting metal complexes have potential applications in catalysis and materials science.

Chelation Chemistry and Coordination Modes

This compound can coordinate to metal ions in several ways, acting as a bidentate or potentially a polydentate ligand. The most common coordination mode involves the formation of a chelate ring through the amino group and the carboxylate group. This bidentate coordination is a well-established motif for aminobenzoic acids in forming stable complexes with a variety of transition metals. researchgate.net

The thiophene sulfur atom can also participate in coordination, leading to more complex structures. The coordination can be monodentate through the sulfur atom or can be involved in bridging between metal centers. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Potential Coordination Modes of this compound:

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Bidentate Chelating | Amino Nitrogen, Carboxylate Oxygen | Cu(II), Ni(II), Co(II), Zn(II) |

| Monodentate | Carboxylate Oxygen | Various |

| Bridging | Carboxylate Group, Thiophene Sulfur | Ag(I), Cu(I) |

Catalytic Applications of Metal Complexes

Metal complexes derived from ligands analogous to this compound have shown promise in various catalytic applications. For instance, transition metal complexes with ligands containing both nitrogen and sulfur donor atoms have been explored for their catalytic activity in oxidation and reduction reactions. nih.gov The electronic properties of the thiophene ring can influence the electron density at the metal center, thereby tuning its catalytic activity.

Potential catalytic applications for metal complexes of this compound include:

Asymmetric Hydrogenation: Chiral complexes could be designed for enantioselective hydrogenation reactions, a critical process in the pharmaceutical industry. mdpi.comacs.orgacs.org

Cross-Coupling Reactions: Palladium and nickel complexes are widely used as catalysts for C-C and C-N bond formation. The ligand could stabilize the metal center and facilitate the catalytic cycle.

Oxidation Catalysis: Manganese and cobalt complexes could be investigated for their ability to catalyze the selective oxidation of organic substrates.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of novel polymers. The incorporation of the thiophene moiety is particularly interesting for the development of electroactive and photoresponsive materials.

Monomer Synthesis for Polymerization

This compound can be used directly in polycondensation reactions to form polyamides or polyimides. The amino group can react with a dicarboxylic acid or its derivative, while the carboxylic acid group can react with a diamine.

Furthermore, the thiophene ring can be functionalized to enable other polymerization methods. For example, halogenation of the thiophene ring would allow for its use in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. researchgate.net

Examples of Polymerization Reactions:

| Polymer Type | Comonomer | Polymerization Method |

| Polyamide | Adipoyl chloride | Polycondensation |

| Polyimide | Pyromellitic dianhydride | Polycondensation |

| Conjugated Polymer | Dibrominated comonomer | Cross-coupling polymerization |

Polymer Structure-Property Relationships

The properties of polymers derived from this compound are expected to be significantly influenced by the rigid and aromatic nature of the monomer. The incorporation of the thiophene unit can lead to polymers with interesting optical and electronic properties. rsc.org

Thermal Stability: The aromatic backbone would likely result in polymers with high thermal stability.

Conductivity: For conjugated polymers, the thiophene units would contribute to the delocalized π-system, potentially leading to electrical conductivity upon doping.

Optical Properties: The extended conjugation could result in polymers that absorb and emit light in the visible region of the electromagnetic spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development as Fluorescent Probes

The inherent fluorescence of aromatic compounds containing heteroatoms makes this compound and its derivatives promising candidates for the development of fluorescent probes. The fluorescence properties can be sensitive to the local environment, such as pH, polarity, and the presence of metal ions.

Metal complexes of ligands similar to this compound have been shown to exhibit interesting photophysical properties, including fluorescence. nih.gov The coordination of a metal ion can either enhance or quench the fluorescence of the ligand, a phenomenon that can be exploited for sensing applications. For instance, a "turn-off" sensor could be designed where the fluorescence of the compound is quenched upon binding to a specific metal ion. Conversely, a "turn-on" sensor could be developed where coordination to an analyte enhances the fluorescence intensity.

Potential Sensing Applications:

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Fluorescence quenching or enhancement | Environmental monitoring, bioimaging |

| pH | Changes in protonation state affecting fluorescence | Intracellular pH sensing |

| Small Molecules | Host-guest interactions | Detection of biologically relevant molecules |

Fluorophore Design Principles

There is no specific information available in the scientific literature detailing the design principles of fluorophores based on this compound. General principles of fluorophore design often involve the strategic placement of electron-donating and electron-withdrawing groups to modulate the energy levels of molecular orbitals, thereby influencing absorption and emission wavelengths. nih.govnih.gov The amino group in the target molecule is a potential electron donor, while the carboxylic acid and thiophene ring can have varying electronic effects depending on their molecular context. However, without experimental data, any discussion of these effects on this compound remains speculative.

Mechanism of Fluorescence Quenching/Enhancement

Similarly, no studies were found that investigate the fluorescence quenching or enhancement mechanisms of this compound. Fluorescence quenching is a process that decreases the intensity of fluorescence and can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and static or dynamic (collisional) quenching. researchgate.netnih.gov The interaction of fluorophores with other molecules, such as aromatic amines or nitroaromatic compounds, can lead to quenching. researchgate.netnih.gov Conversely, fluorescence enhancement can be triggered by changes in the environment that restrict molecular motion or alter electronic properties. The specific behavior of this compound in this regard has not been reported.

Bio-imaging Probe Development

The development of this compound as a bio-imaging probe is not described in the available literature. The creation of a bio-imaging probe involves designing a molecule that can selectively bind to a biological target and produce a detectable signal, often through a change in fluorescence. rsc.orgpharm.or.jp

Without any reported development as a bio-imaging probe, there is no information on the mechanisms by which this compound would achieve target specificity. Target specificity is a critical aspect of probe design, ensuring that the probe interacts primarily with the intended biological molecule or structure. nih.gov Thiophene-based ligands have been designed to target specific pathologies, such as amyloid-β aggregates in Alzheimer's disease, by tailoring their chemical structure. acs.orgnih.gov

There are no published in vitro validation studies for any bio-imaging probes based on this compound. In vitro validation is a crucial step in probe development, involving experiments in controlled laboratory settings (e.g., using cell cultures) to confirm the probe's functionality, selectivity, and biocompatibility before any potential in vivo applications. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Amino 4 Thiophen 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural ElucidationThe complete structural assignment of 2-Amino-4-(thiophen-3-yl)benzoic acid would rely heavily on NMR spectroscopy.

¹³C-NMR and 2D-NMR Techniques (COSY, HSQC, HMBC)A ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the quaternary carbons of the carboxylic acid group and the carbons where the rings are joined. Two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of the structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the individual aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the thiophene (B33073) and benzoic acid fragments and for assigning quaternary carbons by observing their long-range couplings to nearby protons.

Infrared (IR) and Raman Spectroscopy for Functional Group IdentificationThese vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

IR Spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, the broad O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and various C-H and C=C stretching and bending vibrations from the aromatic rings.

Raman Spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene ring.

Without access to the actual spectral data for this compound, any further discussion would be speculative and not based on established research findings as required.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated systems and the presence of non-bonding electrons within the molecular structure.

The structure of this compound contains two key chromophores: the aminobenzoic acid moiety and the thiophene ring. These aromatic systems contain delocalized π-electrons, which are susceptible to π → π* transitions. Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for n → π* transitions.

Based on analogous compounds, the UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The thiophene ring itself also contributes to UV absorption. The conjugation between the benzoic acid and thiophene rings is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores, indicating a more extended conjugated system.

The electronic transitions responsible for the absorption spectrum can be assigned as follows:

π → π transitions:* These high-energy transitions are expected to occur at shorter wavelengths and are typically characterized by high molar absorptivity (ε). They arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic rings.

n → π transitions:* These transitions involve the excitation of non-bonding electrons from the nitrogen of the amino group and the oxygens of the carboxylic acid group to the π* antibonding orbitals. These transitions are typically of lower energy, occurring at longer wavelengths, and have a lower molar absorptivity compared to π → π* transitions.

The solvent used for analysis can influence the position of these absorption bands. A shift to shorter wavelengths (a blue shift) for n → π* transitions is often observed in polar solvents due to the stabilization of the non-bonding orbitals. Conversely, π → π* transitions may exhibit a red shift in polar solvents.

A hypothetical representation of the expected UV-Vis absorption data is presented in the table below, based on the analysis of similar structures.

| Expected Transition | Probable λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Affected by Solvent Polarity |

| π → π* (Thiophene) | ~230-240 | >10,000 | Yes (Red Shift) |

| π → π* (Benzoic Acid) | ~270-290 | >5,000 | Yes (Red Shift) |

| n → π* (Amino/Carboxyl) | ~320-350 | <2,000 | Yes (Blue Shift) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of a related compound, 4-((2-(thiophen-2-yl)ethyl)amino)benzoic acid, can provide insights into the expected structural features. uni.lu The crystal structure would reveal:

Molecular Conformation: The dihedral angle between the planes of the benzoic acid and thiophene rings.

Bond Parameters: Precise bond lengths and angles for all atoms in the molecule, confirming the connectivity and geometry.

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the amino and carboxylic acid groups, which would play a significant role in the crystal packing. Pi-stacking interactions between the aromatic rings might also be observed.

A hypothetical table of crystallographic data, based on similar reported structures, is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.3-1.5 |

Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials and is particularly important in the study of polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility and stability.

In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam, and the scattered X-rays would be detected at various angles. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The study of polymorphism in this compound would involve:

Phase Identification: Comparing the experimental PXRD pattern of a bulk sample to a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm phase purity.

Polymorph Screening: Crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any new crystalline forms.

Stability Studies: Monitoring changes in the PXRD pattern of a sample under different stress conditions (e.g., heat, humidity) to assess its physical stability and potential for phase transitions.

Each polymorph would exhibit a unique set of diffraction peaks, as illustrated in the hypothetical data table below.

| Polymorph | Characteristic 2θ Peaks (°) (Hypothetical) |

| Form I | 10.2, 15.5, 20.8, 25.1, 28.9 |

| Form II | 11.5, 16.3, 19.9, 24.5, 29.8 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of organic compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. It can also be used for its isolation from reaction mixtures. A typical HPLC setup for this compound would involve a reversed-phase column.

Stationary Phase: A C18 or C8 column is commonly used for the separation of aromatic compounds. These nonpolar stationary phases retain the analyte based on its hydrophobicity.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed. The gradient would be adjusted to achieve optimal separation of the target compound from any impurities or starting materials.

Detection: A UV detector set at one of the absorption maxima of the compound (e.g., ~272 nm) would be suitable for its detection and quantification. A photodiode array (PDA) detector could also be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

A standard protocol for the analysis of similar amino acids often involves pre-column derivatization to enhance detection sensitivity, for example, using phenylisothiocyanate (PITC). nih.gov

A summary of a plausible HPLC method is presented in the following table.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile amino acid into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing amino and carboxylic acid groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons of the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivative of this compound would be amenable to GC separation. The mass spectrometer would then fragment the eluted derivative, producing a characteristic mass spectrum that can be used for its identification. The fragmentation pattern would likely show a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, as well as fragment ions resulting from the loss of TMS groups and cleavage of the molecular backbone. While a specific mass spectrum for this compound is not available, a spectrum for the related compound 2-Amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile has been reported. spectrabase.com

The table below outlines a potential GC-MS methodology for the analysis of the silylated derivative.

| Parameter | Typical Conditions |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 100°C (2 min), then 10°C/min to 300°C (10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Future Research Directions and Emerging Challenges in the Study of 2 Amino 4 Thiophen 3 Yl Benzoic Acid

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 2-Amino-4-(thiophen-3-yl)benzoic acid is paramount for its extensive investigation. While classical methods can be envisioned, future research will likely focus on the development of more innovative and streamlined synthetic routes.

A plausible and efficient approach would involve a multi-step synthesis leveraging modern cross-coupling reactions. One potential pathway could commence with the Gewald reaction to construct the 2-aminothiophene core. rsc.orgalfa-chemistry.com This reaction, known for its ability to generate polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) compound, and elemental sulfur, offers a convergent and atom-economical route to key intermediates. runlongfragrance.com

Following the formation of the 2-aminothiophene moiety, the focus would shift to the introduction of the benzoic acid group at the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, present a powerful tool for this transformation. numberanalytics.comneurips.cc This would involve the coupling of a halogenated 2-aminothiophene intermediate with a boronic acid derivative of benzoic acid. The Suzuki-Miyaura reaction is well-regarded for its mild reaction conditions and broad functional group tolerance. numberanalytics.com

Future research in this area should aim to optimize these pathways, exploring different catalysts, ligands, and reaction conditions to maximize yield and purity. Furthermore, the development of one-pot or flow-chemistry-based syntheses would be a significant advancement, offering more sustainable and scalable production methods.

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry offers invaluable tools for predicting the physicochemical properties and biological activities of novel compounds, thereby guiding experimental efforts. For this compound, a combination of computational techniques can be employed to elucidate its structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models for the biological activity of a series of derivatives of the target compound. rsc.orgrunlongfragrance.com By correlating molecular descriptors with observed biological data, QSAR models can identify key structural features that influence activity. For instance, studies on thiophene (B33073) analogs have shown the importance of electronic parameters in modulating anti-inflammatory activity. rsc.org

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular geometry, and reactivity of the molecule. These calculations are crucial for understanding the compound's stability, electronic properties, and potential interaction with biological targets.

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its analogs to specific protein targets. This technique is instrumental in identifying potential biological targets and in the rational design of more potent inhibitors. For example, docking studies have been successfully used to understand the binding of aminobenzoic acid derivatives to enzymes like acetylcholinesterase. runlongfragrance.com

| Computational Method | Application for this compound | Potential Insights |

| QSAR | Predicting biological activities of derivatives | Identification of key structural features for activity |

| DFT | Calculating electronic structure and reactivity | Understanding of stability and interaction potential |

| Molecular Docking | Predicting binding modes to protein targets | Identification of potential biological targets and rational drug design |

Investigation of Unexplored Biological Targets and Mechanisms

The structural features of this compound, namely the 2-aminothiophene and aminobenzoic acid moieties, suggest a wide range of potential biological activities. Both of these scaffolds are present in numerous biologically active compounds. nih.govnih.gov

2-Aminothiophene derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.net They have been identified as inhibitors of various enzymes and modulators of receptors. nih.gov

Aminobenzoic acid derivatives also possess diverse biological activities, including antimicrobial, anti-inflammatory, and cholinesterase inhibitory effects. researchgate.net

Given this background, future research should focus on screening this compound and its derivatives against a wide array of biological targets. High-throughput screening campaigns could unveil novel activities and mechanisms of action. Based on the known activities of related compounds, potential targets for investigation include:

Kinases: Many heterocyclic compounds act as kinase inhibitors, a crucial class of anticancer drugs.

G-protein coupled receptors (GPCRs): The structural flexibility of the target molecule makes it a candidate for modulating GPCR activity.

Enzymes involved in inflammatory pathways: The anti-inflammatory potential of both thiophenes and aminobenzoic acids suggests that enzymes like cyclooxygenases (COX) could be relevant targets. nih.gov

Bacterial or fungal enzymes: The antimicrobial potential of the constituent scaffolds warrants investigation against microbial targets.

Development of Advanced Material Applications

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound make it a promising candidate for applications in materials science. Thiophene-based materials are renowned for their use in organic electronics due to their excellent charge transport properties. alfa-chemistry.com

Organic Electronics: The thiophene moiety, being an electron-rich aromatic system, can facilitate charge transport, making the compound a potential building block for organic semiconductors. alfa-chemistry.com These materials are key components in:

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be used as light-emitting or charge-transporting layers. alfa-chemistry.com

Organic Photovoltaics (OPVs): The compound could function as a donor or acceptor material in the active layer of solar cells. numberanalytics.com

Organic Field-Effect Transistors (OFETs): Its semiconducting properties could be harnessed in the development of organic transistors. alfa-chemistry.com

Functional Polymers: The amino and carboxylic acid groups provide reactive handles for polymerization. This could lead to the development of novel polymers with tailored electronic and optical properties. The incorporation of the thiophene unit into a polymer backbone can lead to materials with high conductivity and electrochromism. numberanalytics.com

| Potential Application | Role of this compound |

| Organic Electronics | Building block for organic semiconductors |

| Functional Polymers | Monomer for synthesizing conductive polymers |

Integration with Artificial Intelligence and Machine Learning for Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the prediction of reaction outcomes to the design of novel molecules with desired properties. arocjournal.com

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the most efficient synthetic pathways for a target molecule like this compound. rsc.org This can significantly reduce the time and resources required for synthetic route development.

De Novo Drug Design: Generative AI models can design novel derivatives of the target compound with optimized biological activities and pharmacokinetic properties. These models can explore a vast chemical space to identify promising new drug candidates.

| AI/ML Application | Impact on Research of this compound |

| Predictive Synthesis | Accelerated development of efficient synthetic routes |

| De Novo Drug Design | Design of novel analogs with improved biological profiles |

| Materials Discovery | Identification of derivatives with enhanced material properties |

Addressing Scalability and Cost-Effectiveness in Research Synthesis

For any promising compound to move from the laboratory to practical applications, its synthesis must be scalable and cost-effective. zmsilane.com A significant challenge in the research and development of novel compounds is bridging the gap between small-scale laboratory synthesis and large-scale industrial production.

Process Optimization: Future research must focus on optimizing the synthetic route to this compound to make it amenable to scale-up. This includes minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and avoiding hazardous reagents and harsh reaction conditions. novasolbio.com

Challenges in Heterocyclic Synthesis: The synthesis of complex heterocyclic compounds often presents unique challenges, such as regioselectivity and the potential for side reactions. Overcoming these challenges on a larger scale will require careful process development and quality control.

Q & A

Q. What are the established methods for synthesizing 2-Amino-4-(thiophen-3-yl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling thiophene derivatives with benzoic acid precursors. For example, a multi-step approach may include:

Acylation : Reacting 3-thiophenecarboxaldehyde with a nitro-substituted benzoic acid derivative.

Reductive Amination : Using NaBH₄ or catalytic hydrogenation to reduce intermediates.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Key Variables :

- Temperature : Higher temperatures (>100°C) may accelerate coupling but risk side reactions.

- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene proton shifts at δ 7.2–7.5 ppm). Use DMSO-d₆ to stabilize acidic protons .

- LC-MS : High-resolution LC-MS (e.g., Q-TOF systems) validates molecular weight (C₁₁H₉NO₂S; calc. 219.03 g/mol) and detects impurities. Gradient elution (0.1% formic acid in acetonitrile/water) optimizes separation .

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in hydrogen bonding (e.g., carboxyl-thiophene interactions) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved for this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize noise.

- Refinement in SHELXL : Adjust thermal parameters (U₃₃ for thiophene rings) and validate via R-factor convergence (<5%). If twinning is suspected, employ TWINABS for data correction .

- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian 16) to identify lattice strain .

Q. What experimental strategies mitigate low yields in derivatization reactions (e.g., amidation)?

Methodological Answer:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the amine during coupling. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional) while maintaining regioselectivity .

- Catalytic Screening : Test PdCl₂(dppf) or CuI for Ullmann-type couplings, monitoring via TLC .

Q. How should conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be interpreted?

Methodological Answer:

- Assay Design :

- Data Reconciliation :

Q. What computational methods predict the compound’s solubility and bioavailability?

Methodological Answer:

- QSAR Modeling : Use MarvinSketch (ChemAxon) to calculate logP (estimated ~2.1) and pKa (carboxylic acid: ~4.5).

- Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess aggregation propensity.

- ADMET Prediction : SwissADME estimates moderate intestinal absorption (HIA ~75%) but poor BBB penetration .

Q. How can spectral overlap in NMR (e.g., aromatic protons) be deconvoluted?

Methodological Answer:

- 2D NMR Techniques :

- HSQC : Correlate ¹H-¹³C shifts to distinguish thiophene (C-S) from benzoic acid (C=O) carbons.

- NOESY : Identify spatial proximity between amino and thiophene protons.

- Solvent Optimization : Switch to CDCl₃ if DMSO-d₆ causes excessive broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.